Supinidine
Overview
Description
Supinidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities These alkaloids are typically found in plants and have been studied for their potential medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of supinidine involves several steps, starting from the formation of a pyrrolizidine skeleton. One common method is the aza-ene reaction, which involves the reaction of an allylsilane with an aldehyde to form a pyrrolizidine ring . Another approach is the intramolecular carbenoid displacement reaction, which forms a carbon-carbon bond at the alpha position to the nitrogen . Additionally, the phenylselenenylation of saturated pyrrolizidine esters followed by fragmentation of the derived seleno-derivative has been used to introduce unsaturation into the molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves multi-step organic reactions that can be scaled up for larger production. The use of automated synthesis and high-throughput screening techniques can facilitate the efficient production of this compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions: Supinidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different reduced forms, altering its biological activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine compounds, each with distinct biological properties.
Scientific Research Applications
Supinidine has several scientific research applications, including:
Mechanism of Action
Supinidine is compared with other pyrrolizidine alkaloids such as retronecine, trachelanthamidine, and macronecine . While these compounds share a similar pyrrolizidine skeleton, they differ in their functional groups and biological activities. This compound is unique due to its specific structure and reactivity, which confer distinct pharmacological properties.
Comparison with Similar Compounds
Retronecine: Another pyrrolizidine alkaloid with similar biological activities.
Trachelanthamidine: Known for its anti-inflammatory properties.
Macronecine: Studied for its potential anti-cancer effects.
Properties
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,8,10H,1-2,4-6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAZPFSQQKHEG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=CCN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=CCN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221884 | |
Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-59-7 | |
Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Supinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.